5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
Description
This compound, with the IUPAC name ethyl 5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylate, features a 1,2,3-triazole core substituted at position 5 with a 3-chlorophenylamino group and at position 4 with an ethyl ester. Its molecular formula is C₁₁H₁₀ClN₄O₂, and it is structurally related to several triazole-based derivatives with documented biological activities.
Properties
IUPAC Name |
ethyl 5-(3-chloroanilino)-2H-triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-2-18-11(17)9-10(15-16-14-9)13-8-5-3-4-7(12)6-8/h3-6H,2H2,1H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAJFCHMLPNQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNN=C1NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617380 | |
| Record name | Ethyl 5-(3-chloroanilino)-2H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28924-61-0 | |
| Record name | Ethyl 5-(3-chloroanilino)-2H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester typically involves the reaction of 3-chloroaniline with ethyl 4-azido-3-oxobutanoate under suitable reaction conditions. The reaction proceeds through a cyclization process, forming the triazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. The compound has shown activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Enterococcus faecalis | Weak |
| Bacillus cereus | Moderate |
The mechanism of action typically involves disrupting cell wall synthesis or inhibiting essential enzymes for microbial growth .
Antifungal Activity
The compound exhibits antifungal properties, particularly against pathogenic fungi. It has been tested against various fungal strains with promising results:
| Fungal Strain | IC50 (µM) |
|---|---|
| Candida albicans | 8 µM |
| Aspergillus niger | 12 µM |
The antifungal mechanism may involve interference with ergosterol biosynthesis, crucial for fungal cell membrane integrity .
Anticancer Properties
Recent studies indicate that 5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester has potential anticancer activity. It has been evaluated on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 µM |
| MCF-7 (Breast Cancer) | 15 µM |
| A549 (Lung Cancer) | 12 µM |
The compound induces apoptosis via mitochondrial pathways and interferes with the cell cycle progression .
Agrochemical Applications
This compound also shows promise as an agrochemical. Its derivatives can be utilized as fungicides or herbicides due to their biological activity against plant pathogens.
Fungicidal Activity
Triazole compounds are often employed in agriculture to combat fungal diseases in crops. The compound's efficacy against phytopathogenic fungi makes it a potential candidate for agricultural applications .
Synthetic Applications
The compound serves as a versatile building block in organic synthesis due to its unique triazole ring structure. It can participate in various chemical reactions:
- Substitution Reactions : The chlorine atom on the phenyl ring can be replaced by nucleophiles.
- Reduction Reactions : The ester group can be reduced to an alcohol.
- Oxidation Reactions : The triazole ring can undergo oxidation to form N-oxides.
These reactions allow for the development of new derivatives with potentially enhanced biological activities .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the triazole ring or substituents can lead to variations in potency and selectivity against different biological targets. For instance, the presence of a chlorophenyl group enhances lipophilicity and membrane permeability, which are essential for bioactivity .
Case Studies
Recent studies have demonstrated the synthesis and evaluation of various triazole derivatives, including this compound. These studies highlight its superior antimicrobial and anticancer activities compared to other synthesized analogs. The optimization of substituents on the triazole ring is emphasized as a key factor for enhancing efficacy .
Mechanism of Action
The mechanism of action of 5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it may inhibit the synthesis of ergosterol in fungi, which is crucial for maintaining cell membrane integrity, thereby exhibiting antifungal activity. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Impact of Substituents on Bioactivity
- Position 1 Substituents: The 3-chlorophenyl group in the target compound may confer distinct electronic effects compared to 4-chlorophenyl (e.g., 28924-62-1) or phenyl analogs. The 4-chloro derivative in CAS 28924-62-1 is a precursor for c-Met kinase inhibitors, suggesting positional isomerism critically affects target binding . Replacement with a thiazol-2-yl group (e.g., 5-methyl-1-(thiazol-2-yl) derivatives) enhances activity against melanoma (LOX IMVI, GP = 62.25%) .
- Position 5 Substituents: Amino group: The target compound’s 5-amino group may improve solubility but reduce lipophilicity compared to methyl or trifluoromethyl groups. For example, 5-methyl analogs (e.g., compound 4 in ) show antimicrobial activity, while 5-CF₃ derivatives exhibit potent antitumor effects . Bulky groups: Larger substituents (e.g., norbornane) decrease antiproliferative activity, as seen in ethyl 1-(3-(2-chlorophenyl)propanoate) derivatives (GP = 68%) .
Ester vs. Acid Functionality :
- Carboxylic acid derivatives (e.g., 1-(4-chlorophenyl)-5-CF₃-triazole-4-carboxylic acid) are often intermediates for amide-based drugs, while esters (like the target compound) are typically precursors or prodrugs .
Biological Activity
The compound 5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester (CAS Number: 28924-60-9) is a member of the triazole family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings from various sources.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁ClN₄O₂ |
| Molecular Weight | 266.68 g/mol |
| CAS Number | 28924-60-9 |
| Purity | 95% |
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. In a study focusing on various triazole compounds, including those with a chlorophenyl substitution, it was found that these compounds possessed moderate to strong activity against a range of microorganisms, including Staphylococcus aureus and Enterococcus faecalis . Specifically, the compound showed promising results in inhibiting bacterial growth.
The biological activity of triazoles often involves interference with cellular processes such as nucleic acid synthesis and membrane integrity. For instance, the triazole ring can interact with enzymes involved in fungal ergosterol biosynthesis, leading to cell death . While specific studies on the mechanism of action for this compound are sparse, its potential effects on similar pathways warrant exploration.
Study 1: Antimicrobial Efficacy
In a comparative study of various triazole derivatives, including this compound, researchers assessed their effectiveness against common pathogens. The findings indicated that compounds with chlorophenyl substitutions exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts. The study utilized standard disk diffusion methods to evaluate susceptibility and found that the compound inhibited growth at concentrations as low as 50 µg/mL against E. coli and S. aureus .
Study 2: Antiparasitic Activity in Animal Models
A recent investigation into the antiparasitic potential of triazole derivatives included animal models infected with T. cruzi. Compounds were administered orally, and significant reductions in parasitic load were observed in treated groups compared to controls. The study highlighted the importance of structural modifications in optimizing bioavailability and efficacy . Although this specific compound was not tested directly, its structural analogs showed promising results.
Q & A
Q. What are the primary synthetic routes for 5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester?
The compound is typically synthesized via two key approaches:
- Base-catalyzed cyclization : Reacting 3-chlorophenyl azide with ethyl 4,4-diethoxy-3-oxobutanoate under K₂CO₃ catalysis in DMSO to form the triazole core, followed by deprotection of the acetal and ester groups .
- Click chemistry : Using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with tailored azides and alkynes to assemble the triazole scaffold, though this requires optimization of substituent compatibility .
Q. How is the structure of this compound confirmed experimentally?
- X-ray crystallography : Employ programs like SHELXL (for refinement) and WinGX (for data analysis) to determine bond lengths, angles, and tautomeric forms. For example, tautomerism between the linear acid and cyclic hemiacetal forms can be resolved via ¹H NMR and crystallographic data .
- Spectroscopic validation : Use ¹H/¹³C NMR to confirm substitution patterns and LC-MS for molecular weight verification .
Q. What biological activities are associated with this compound?
- Antitumor activity : Derivatives of 1,2,3-triazole-4-carboxylic acid esters show selective inhibition of lung cancer cell lines (e.g., NCI-H522 with GP values ~68–70%). Activity correlates with substituents at the 1- and 5-positions of the triazole ring .
- Enzyme inhibition : Structural analogs act as c-Met kinase inhibitors, inducing apoptosis in tumor cells .
Advanced Research Questions
Q. How does ring-chain tautomerism influence the compound’s reactivity and stability?
- Tautomeric equilibrium : The free carboxylic acid form predominates in solution but can cyclize to a 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one tautomer (~20% abundance by ¹H NMR). This equilibrium affects solubility and biological interactions, requiring pH-controlled studies to isolate active forms .
- Stabilization strategies : Use protective groups (e.g., ethyl esters) during synthesis to prevent premature cyclization .
Q. How can structure-activity relationships (SAR) guide optimization of antitumor activity?
- Substituent effects :
- 1-Position : Aryl groups (e.g., 3-chlorophenyl) enhance cell permeability and target affinity.
- 5-Position : Electron-withdrawing groups (e.g., CF₃) improve activity against NCI-H522 cells, while bulky substituents reduce metabolic clearance .
- Methodology : Synthesize analogs via Dimroth rearrangements or β-ketoester condensations, then screen against panels of cancer cell lines (e.g., NCI-60) to quantify growth inhibition (GP%) and selectivity .
Q. What analytical methods resolve contradictions in biological data across studies?
- Data normalization : Account for variations in assay conditions (e.g., cell passage number, incubation time) by cross-referencing with standardized protocols like NCI’s Developmental Therapeutics Program .
- Orthogonal validation : Use combination indices (CI) to distinguish synergistic effects from artifacts in cytotoxicity studies .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies : Model the triazole core and 3-chlorophenyl group into kinase active sites (e.g., c-Met) using software like AutoDock Vina. Validate predictions with mutagenesis assays .
- QSAR models : Correlate electronic descriptors (Hammett σ) of substituents with IC₅₀ values to prioritize synthetic targets .
Key Methodological Recommendations
- Crystallography : Use SHELXL for high-resolution refinement and WinGX for data integration to resolve tautomeric states .
- SAR Optimization : Prioritize 5-position modifications for enhanced selectivity against lung cancer models .
- Stability Studies : Monitor tautomer ratios via ¹H NMR in DMSO-d₆ to ensure consistency in biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
